1-Iodo-3-nitrobenzene
Overview
Description
1-Iodo-3-nitrobenzene is an organic compound with the molecular formula C6H4INO2. It is a derivative of benzene, where an iodine atom and a nitro group are substituted at the first and third positions, respectively. This compound appears as a yellow crystalline solid and is known for its applications in organic synthesis and industrial chemistry .
Preparation Methods
1-Iodo-3-nitrobenzene can be synthesized through several methods. One common synthetic route involves the iodination of 3-nitrobenzene. This process typically uses iodine and a suitable oxidizing agent in the presence of a base. For example, 3-nitrobenzene can be reacted with iodine in the presence of sodium carbonate and chloroform, followed by treatment with dilute hydrochloric acid to yield this compound .
In industrial settings, the production of this compound may involve similar iodination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Iodo-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation, resulting in 3-iodoaniline.
Cross-Coupling Reactions: This compound is often used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds with various organoboron compounds.
Scientific Research Applications
1-Iodo-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functionalized materials with specific electronic and optical properties.
Medicinal Chemistry: Researchers utilize this compound in the development of new drugs, particularly those targeting cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-iodo-3-nitrobenzene in chemical reactions involves the activation of the aromatic ring by the nitro group, making it more susceptible to nucleophilic attack. The iodine atom, being a good leaving group, facilitates substitution reactions. In reduction reactions, the nitro group undergoes a series of electron transfer steps, ultimately converting to an amino group .
Comparison with Similar Compounds
1-Iodo-3-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:
1-Iodo-4-nitrobenzene: Similar in structure but with the nitro group at the fourth position, leading to different reactivity and applications.
1-Bromo-3-nitrobenzene: The bromine atom replaces iodine, resulting in slightly different chemical properties and reactivity.
1-Chloro-3-nitrobenzene: Chlorine substitution affects the compound’s reactivity and its use in various chemical reactions.
This compound is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-iodo-3-nitrobenzene | |
---|---|---|
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InChI |
InChI=1S/C6H4INO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H | |
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InChI Key |
CBYAZOKPJYBCHE-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=CC(=C1)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C6H4INO2 | |
Record name | 1-IODO-3-NITROBENZENE | |
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DSSTOX Substance ID |
DTXSID5025449 | |
Record name | 1-Iodo-3-nitrobenzene | |
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Molecular Weight |
249.01 g/mol | |
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Physical Description |
Monoclinic prisms or tan solid. (NTP, 1992), Prisms or tan solid; mp = 36-38 deg C; [CAMEO] | |
Record name | 1-IODO-3-NITROBENZENE | |
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Boiling Point |
536 °F at 760 mmHg (NTP, 1992) | |
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Flash Point |
161 °F (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | 1-IODO-3-NITROBENZENE | |
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Density |
1.9477 at 122 °F (NTP, 1992) - Denser than water; will sink | |
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Vapor Pressure |
0.00174 [mmHg] | |
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CAS No. |
645-00-1 | |
Record name | 1-IODO-3-NITROBENZENE | |
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Record name | 1-IODO-3-NITROBENZENE | |
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Melting Point |
97 to 100 °F (NTP, 1992) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the notable optical properties of 1-iodo-3-nitrobenzene and what applications do they suggest?
A1: this compound exhibits a significant non-linear optical (NLO) response as demonstrated by Kurtz-Perry powder technique analysis. [] Specifically, it shows no absorption in the visible region from 390 nm to 1100 nm with a fundamental cutoff wavelength around 390 nm. [] This transparency in the visible spectrum combined with its NLO properties makes it a promising candidate for applications in nonlinear optics, such as frequency doubling and optical switching.
Q2: How do intermolecular interactions influence the crystal packing of this compound?
A2: The crystal structure of this compound is primarily stabilized by I···I and NO₂···NO₂ interactions between the planar molecules. [] Interestingly, unlike 4-iodonitrobenzene, this compound does not exhibit highly symmetrical I···NO₂ intermolecular interactions. [] This difference in packing behavior highlights how the position of substituents on the benzene ring can significantly impact intermolecular interactions and ultimately, crystal structure.
Q3: Has this compound been utilized in the synthesis of any pharmaceutical compounds?
A3: Yes, this compound serves as a key starting material in the synthesis of the antineoplastic drug GDC-0449. [] Its reaction with pyridine-1-oxide initiates a synthetic route involving cross-coupling, deoxidation, halogenation, reduction, and amidation steps to achieve the final drug compound. [] This synthetic approach highlights the versatility of this compound as a building block in organic synthesis.
Q4: What analytical techniques are commonly employed to characterize this compound?
A4: Several techniques are used to characterize this compound. Powder X-ray diffraction (PXRD) helps determine its crystal structure. [] FTIR analysis confirms the presence of functional groups like nitro and iodo. [] UV-Vis absorption spectroscopy helps understand its optical properties, particularly its transparency in the visible region. [] Additionally, thermal analysis techniques like TGA-DTA and DSC are used to assess its thermal stability and decomposition behavior. []
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